8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative featuring a 4-methoxyphenyl-substituted piperazine moiety at the 8-position and a 2-methylbenzyl group at the 7-position. Its structure combines a purine core with two pharmacologically relevant substituents: the piperazine group, often associated with receptor binding (e.g., serotonin or dopamine receptors), and the 2-methylbenzyl moiety, which may enhance lipophilicity and membrane permeability .
Properties
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-18-6-4-5-7-19(18)16-32-22(27-24-23(32)25(33)28-26(34)29(24)2)17-30-12-14-31(15-13-30)20-8-10-21(35-3)11-9-20/h4-11H,12-17H2,1-3H3,(H,28,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHARKOXPCDFUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NC3=C2C(=O)NC(=O)N3C)CN4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301107270 | |
| Record name | 3,7-Dihydro-8-[[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-3-methyl-7-[(2-methylphenyl)methyl]-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301107270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847408-06-4 | |
| Record name | 3,7-Dihydro-8-[[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-3-methyl-7-[(2-methylphenyl)methyl]-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847408-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dihydro-8-[[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-3-methyl-7-[(2-methylphenyl)methyl]-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301107270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Features of the Target Compound
- Core : Purine-2,6-dione (xanthine derivative).
- 8-Position : (4-(4-Methoxyphenyl)piperazin-1-yl)methyl group.
- 7-Position : 2-Methylbenzyl chain.
- 3-Position : Methyl group.
- Molecular Formula : C₂₆H₃₀N₆O₃ (calculated).
Comparison with Purine Dione Derivatives
Piperazine Substituent Variations
Key Findings :
- The 4-methoxyphenyl group in the target compound likely improves selectivity for serotonin receptors over dopamine receptors compared to the ethyl-substituted analog in .
- The 2-methylbenzyl substituent may reduce metabolic oxidation compared to the 3-phenylpropyl group in , enhancing half-life .
Benzyl Group Modifications
Comparison with Non-Purine Piperazine-Containing Compounds
Hypothetical Pharmacological Implications
- Selectivity : The target compound’s substituents may balance affinity for 5-HT₁A/5-HT₂A receptors, similar to trazodone analogs but with improved metabolic stability.
- Toxicity : The 2-methylbenzyl group could reduce hepatotoxicity risks compared to bulkier alkyl chains in analogs like .
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